REACTION_CXSMILES
|
[F:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH2:10][CH:9](S(C3C=CC=CC=3)=O)[C:8]2=[O:21])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]=[CH:9][C:8]2=[O:21])=[CH:22][CH:23]=1 |f:1.2.3|
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Name
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1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one
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Quantity
|
25 g
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Type
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reactant
|
Smiles
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FC1=CC=C(CN2C(C(CCC2)S(=O)C2=CC=CC=C2)=O)C=C1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate solvent was removed under vacuum
|
Type
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CUSTOM
|
Details
|
the residue was purified
|
Type
|
WASH
|
Details
|
eluting with 3:1 EtOAc
|
Type
|
CUSTOM
|
Details
|
removal of the solvents under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C(C=CCC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |